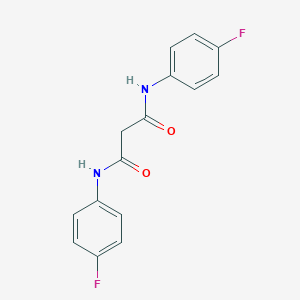

N,N'-bis(4-fluorophenyl)propanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(4-fluorophenyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPIXCWMIRALHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333046 |

Source

|

| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49673865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1677-29-8 |

Source

|

| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of N,N'-bis(4-fluorophenyl)propanediamide

This guide provides a comprehensive analysis of the spectroscopic data for N,N'-bis(4-fluorophenyl)propanediamide, a molecule of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to deliver a thorough characterization of the target molecule.

Introduction

This compound belongs to the malonamide class of compounds, characterized by a central methylene group flanked by two amide functionalities. The presence of two 4-fluorophenyl rings introduces specific electronic and structural features that are readily elucidated through a multi-technique spectroscopic approach. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

The structural framework of this compound, illustrated below, dictates its expected spectroscopic behavior. The symmetry of the molecule, the nature of the aromatic and amide functional groups, and the presence of fluorine atoms are all key determinants of the resulting spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. We can predict the chemical shifts and splitting patterns based on established principles of substituent effects on aromatic rings and the electronic environment of the propanediamide core.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |

| ~10.1 | Singlet (broad) | 2H | N-H | The amide proton is deshielded due to the electronegativity of the adjacent nitrogen and carbonyl group, and its signal is often broadened by quadrupole effects and potential hydrogen bonding. |

| ~7.55 | Doublet of Doublets | 4H | Ar-H (ortho to -NH) | These protons are ortho to the electron-donating amide nitrogen, which would typically cause shielding. However, the anisotropic effect of the nearby carbonyl group and the inductive effect of the amide group can lead to a net deshielding effect. They will appear as a doublet of doublets due to coupling with both the meta protons and the fluorine atom. |

| ~7.05 | Doublet of Doublets | 4H | Ar-H (ortho to -F) | These protons are ortho to the electron-withdrawing fluorine atom, leading to deshielding. They will appear as a doublet of doublets due to coupling with both the meta protons and the fluorine atom. |

| ~3.50 | Singlet | 2H | -C(=O)CH₂ C(=O)- | The methylene protons are flanked by two electron-withdrawing carbonyl groups, resulting in a significant downfield shift. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal at 7.26 ppm.[2]

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program for ¹H NMR should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon environments within the molecule. Due to symmetry, we expect a reduced number of signals compared to the total number of carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Chemical Shift |

| ~165 | C =O | The carbonyl carbon is significantly deshielded due to the high electronegativity of the oxygen atom.[3] |

| ~159 (d, ¹JCF ≈ 245 Hz) | C -F | The carbon directly attached to the fluorine atom experiences a large downfield shift and a characteristic large one-bond coupling constant. |

| ~134 (d, ⁴JCF ≈ 3 Hz) | C -NH | The ipso-carbon attached to the amide nitrogen. The chemical shift is influenced by the nitrogen and the aromatic ring currents. A small four-bond coupling to fluorine is expected. |

| ~122 (d, ³JCF ≈ 8 Hz) | C H (ortho to -NH) | These aromatic carbons are influenced by the electron-donating nature of the nitrogen and will show a three-bond coupling to the fluorine atom. |

| ~116 (d, ²JCF ≈ 22 Hz) | C H (ortho to -F) | These carbons are adjacent to the highly electronegative fluorine atom, resulting in shielding and a characteristic two-bond coupling. |

| ~42 | -C(=O)C H₂C(=O)- | The central methylene carbon is deshielded by the two adjacent carbonyl groups. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H, C=O, C-N, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.[4][5]

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3300 | Medium | N-H | Stretching |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~1660 | Strong | C=O (Amide I) | Stretching |

| ~1540 | Medium | N-H bend, C-N stretch (Amide II) | Bending/Stretching |

| ~1500, ~1400 | Medium-Strong | Aromatic C=C | Stretching |

| ~1220 | Strong | C-F | Stretching |

| ~830 | Strong | Aromatic C-H (para-disubstituted) | Out-of-plane Bending |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: FT-IR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Plausible Fragmentation Pathway |

| 290 | [M]⁺ | Molecular ion |

| 182 | [C₇H₅FNO]⁺ | Cleavage of the C-C bond between the methylene and a carbonyl group, followed by hydrogen transfer. |

| 123 | [C₆H₄F-NH-C=O]⁺ | Alpha-cleavage at the carbonyl group with loss of the rest of the molecule. |

| 111 | [C₆H₄F-NH₂]⁺ | Cleavage of the amide bond.[6][7] |

| 95 | [C₆H₄F]⁺ | Loss of NH₂ from the 4-fluoroaniline fragment. |

Proposed Fragmentation Pathway:

The primary fragmentation is expected to occur at the amide bonds and the bonds adjacent to the carbonyl groups, as these are the weakest points in the molecule.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra are characterized by their simplicity due to the molecule's symmetry, with chemical shifts that are readily explained by the electronic effects of the amide and fluoro-substituents. The FT-IR spectrum is dominated by the characteristic absorptions of the secondary amide and aromatic functionalities. Finally, the mass spectrum is expected to show a clear molecular ion and a fragmentation pattern consistent with the cleavage of the weaker bonds in the propanediamide backbone. This comprehensive spectroscopic profile serves as a reliable reference for the identification and characterization of this compound in research and development settings.

References

-

Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

-

Jo, S., Lee, J., Kim, H., Cha, H. J., Lee, J., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

-

Jonas, S. (2018). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

Pearson Education. (2023). How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products of the electrophilic aromatic substitution reaction shown? Pearson. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

-

Griffiths, L. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

-

Di Tommaso, E., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2063. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

da Silva, A. B., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(49), 30975-30984. [Link]

-

Radeglia, R., & Jugelt, W. (1982). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Zeitschrift für Chemie, 22(5), 184-185. [Link]

-

Girolami Group. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides. University of Illinois. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Platteville. [Link]

-

Es-sebbar, E., et al. (2014). Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation. New Journal of Chemistry, 38(10), 4937-4946. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. University of Calgary. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Jain, N., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(10), 5099-5110. [Link]

- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

Al-Hamdani, A. A. S., et al. (2018). Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. Molecules, 23(4), 896. [Link]

-

McKee, J. R., et al. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(8), 3121-3126. [Link]

-

Beletskaya, I. P., et al. (2000). A Simple and Convenient Method for the Synthesis of N,N-Diaryl Tertiary Amines. Synthetic Communications, 30(16), 2849-2856. [Link]

-

PubChem. (n.d.). Malonamide. National Center for Biotechnology Information. [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(49), 27698-27707. [Link]

-

University of Manitoba. (n.d.). IR: amines. University of Manitoba. [Link]

- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

Zhang, L., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1513-1518. [Link]

-

The Organic Chemistry Tutor. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

-

P. C. Chieh, E. Subramanian and J. Trotter, "Crystal structure of malonamide," J. Chem. Soc. A, pp. 179-183, 1970. [Link]

-

Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8686-8694. [Link]

-

Pharmacy India. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement [Video]. YouTube. [Link]

-

Gilpin, J. A. (1959). Mass Spectrometric Analysis of Aliphatic Amides. Analytical Chemistry, 31(5), 935-937. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

"N,N'-bis(4-fluorophenyl)propanediamide" solubility in organic solvents

An In-depth Technical Guide to the Solubility of N,N'-bis(4-fluorophenyl)propanediamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide is dedicated to providing a comprehensive technical overview of the solubility of this compound, a molecule of interest due to its structural motifs commonly found in pharmacologically active agents.

While direct, extensive experimental solubility data for this specific molecule is not widely published, this guide will leverage established principles of physical organic chemistry and draw upon data from structurally analogous compounds to construct a robust predictive model of its solubility behavior. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of how this compound is likely to behave in a range of common organic solvents, and to equip them with the methodology to empirically validate these predictions.

Molecular Structure and Physicochemical Properties

A molecule's solubility is intrinsically linked to its structure. The interplay of functional groups, molecular size, and intermolecular forces dictates the extent to which a solute can be solvated by a given solvent.

Chemical Structure

This compound is a symmetrical molecule characterized by a central propanediamide core flanked by two 4-fluorophenyl rings.

Methodological & Application

"N,N'-bis(4-fluorophenyl)propanediamide" synthesis protocol for laboratory scale

An Application Note for the Laboratory-Scale Synthesis of N,N'-bis(4-fluorophenyl)propanediamide

Introduction and Significance

This compound, also known as N,N'-di(4-fluorophenyl)malonamide, is a symmetrical diamide that holds interest for researchers in medicinal chemistry and materials science. The presence of two fluorophenyl groups imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, which are often desirable in drug candidates. The central propanediamide (malonamide) linker provides a flexible yet defined scaffold for building more complex molecular architectures. This document provides a detailed, field-tested protocol for the synthesis of this compound on a laboratory scale, emphasizing the rationale behind procedural choices, safety considerations, and methods for characterization.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbons of propanedioyl dichloride (malonyl chloride) are attacked by the nucleophilic nitrogen atoms of 4-fluoroaniline. The reaction proceeds in two successive acylation steps to form the diamide. A tertiary amine base, such as triethylamine, is incorporated to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the formation of HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

The reaction mechanism is illustrated below:

Caption: Nucleophilic acyl substitution mechanism for the formation of the target diamide.

Experimental Protocol

This protocol is designed for a synthesis yielding approximately 5-10 grams of the final product. Adjustments can be made as necessary.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Fluoroaniline | 111.12 | 5.56 g (5.0 mL) | 50.0 | 99% purity or higher. Toxic. |

| Propanedioyl dichloride (Malonyl chloride) | 140.96 | 3.17 g (2.2 mL) | 22.5 | 97% purity or higher. Corrosive, moisture-sensitive. |

| Triethylamine (TEA) | 101.19 | 6.83 g (9.4 mL) | 67.5 | Dry, >99% purity. Corrosive. |

| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous grade. |

| 1 M Hydrochloric Acid (HCl) | - | ~100 mL | - | For aqueous work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For aqueous work-up. |

| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | For drying the organic phase. |

| Ethanol or Ethyl Acetate/Hexane | - | As needed | - | For recrystallization. |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (addition funnel)

-

Thermometer

-

Ice-water bath

-

Nitrogen or argon gas inlet and bubbler

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, thermometer, and nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the malonyl chloride. Flush the system with nitrogen gas.

-

Initial Solution: In the reaction flask, dissolve 4-fluoroaniline (5.56 g, 50.0 mmol) and triethylamine (6.83 g, 67.5 mmol) in 150 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Addition of Malonyl Chloride: In a separate dry flask, dilute the malonyl chloride (3.17 g, 22.5 mmol) with 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the malonyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of triethylamine hydrochloride often results in a white precipitate. Malonyl chloride can be highly reactive, and rapid addition may lead to side reactions or uncontrolled exotherms.[1]

-

Reaction: After the addition is complete, continue stirring the mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aniline.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 1 M HCl (2 x 50 mL) to remove excess triethylamine and any remaining 4-fluoroaniline.

-

Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

-

Finally, wash with brine (1 x 50 mL) to remove residual water.

-

-

Drying and Solvent Removal: Dry the dichloromethane layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically an off-white solid.

-

Purification: Purify the crude solid by recrystallization. Ethanol is a common choice. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range indicates high purity.

-

¹H NMR: Expect signals for the aromatic protons and the methylene protons of the malonamide linker, as well as the N-H protons of the amide groups.

-

¹³C NMR: Expect distinct signals for the carbonyl carbons, the methylene carbon, and the aromatic carbons, showing characteristic C-F coupling.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atoms.[2]

-

IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-F stretching.

Safety and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling Reagents:

-

Malonyl chloride: Is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood and under an inert atmosphere.[3][4]

-

4-Fluoroaniline: Is toxic if inhaled, ingested, or absorbed through the skin. Avoid all direct contact.

-

Triethylamine and Dichloromethane: Are volatile and have associated health risks. Handle in a fume hood.

-

-

Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

-

Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions, sufficient reaction time, and careful separation during extraction. The reactivity of malonyl chloride can sometimes lead to polymerization or side reactions if conditions are not carefully controlled.[1]

-

Product is an Oil or Gummy Solid: This indicates impurities. Attempt purification via column chromatography (silica gel, using an ethyl acetate/hexane gradient) if recrystallization fails.

-

Incomplete Reaction: If starting material remains after the allotted time, consider extending the reaction time or gently heating the mixture (e.g., to 30-40 °C) after the initial stirring at room temperature.

References

-

Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005). Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. Synthetic Communications, 35(15), 2085-2090. Available at: [Link]

-

Al-Hourani, B. J., et al. (2013). Design and Synthesis of N,N-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. Molecules, 18(9), 11250-11263. Available at: [Link]

-

ResearchGate Discussion. (2022). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? Available at: [Link]

-

Ting, S. J., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1131. Available at: [Link]

-

Davis, J., & El-Faham, A. (1985). Heterocyclic syntheses with malonyl chloride. Part 13. 6-Chloro-4-hydroxy-2-oxopyran-3-carboxanilides from N-sulphinylanilines and further reactions of malonyl dichloride with thiocyanates. Journal of the Chemical Society, Perkin Transactions 1, 1481-1485. Available at: [Link]

Sources

The N,N'-bis(4-fluorophenyl)propanediamide Scaffold: A Privileged Motif for Modern Drug Discovery

Introduction: The Malonamide Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient lead generation. Among these, the malonamide (propanediamide) core has emerged as a versatile and valuable scaffold. Malonamide derivatives are recognized for their wide-ranging biological activities, including anticancer, antidiabetic, and antimicrobial properties, as well as their utility as inhibitors of enzymes like blood coagulation factor Xa.[1][2] The inherent flexibility and hydrogen bonding capabilities of the malonamide linkage allow for diverse molecular designs and interactions with various protein targets.

This guide focuses on a specific, symmetrically substituted malonamide: N,N'-bis(4-fluorophenyl)propanediamide . The incorporation of 4-fluorophenyl groups is a strategic design choice. Fluorine substitution in drug candidates can significantly enhance pharmacokinetic and physicochemical properties.[2] The presence of fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, thereby improving bioavailability.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold. This document details the rationale behind its use, a robust protocol for its synthesis, and methodologies for evaluating its biological activity, with a focus on its potential as an anticancer agent targeting tubulin polymerization.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers a unique combination of structural features that make it an attractive starting point for drug design:

-

Symmetrical Diaryl Substitution: The two 4-fluorophenyl groups provide a basis for extensive structure-activity relationship (SAR) studies. Modifications to the phenyl rings, such as the introduction of additional substituents, can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target protein.

-

Flexible Malonamide Linker: The propanediamide core allows for conformational flexibility, enabling the molecule to adopt various orientations within a protein's binding pocket. The amide bonds are also key hydrogen bond donors and acceptors, facilitating strong and specific interactions.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 4-fluorophenyl groups resistant to metabolic degradation. This can lead to an extended in vivo half-life and improved therapeutic efficacy.

-

Proven Pharmacological Relevance: Diaryl amides and malonamide derivatives have a well-documented history of biological activity, particularly as anticancer agents that interfere with microtubule dynamics.

dot graph TD { A[this compound Scaffold] --> B{Key Features}; B --> C[Symmetrical Diaryl Groups]; B --> D[Flexible Malonamide Linker]; B --> E[Fluorine Substitution]; C --> F[Tunable SAR]; D --> G[Conformational Adaptability & H-Bonding]; E --> H[Enhanced Metabolic Stability & Bioavailability]; F & G & H --> I[Improved Drug-like Properties]; }

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through the coupling of malonic acid with two equivalents of 4-fluoroaniline using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[1][3][4] This method provides a direct and high-yielding route to the desired product.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Malonic Acid | ≥99% | Sigma-Aldrich |

| 4-Fluoroaniline | ≥99% | Sigma-Aldrich |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | ||

| Brine (Saturated NaCl Solution) | ||

| Anhydrous Sodium Sulfate |

Experimental Protocol

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add malonic acid (1.04 g, 10 mmol) and 4-fluoroaniline (2.33 g, 21 mmol, 2.1 equivalents).

-

Dissolve the starting materials in 100 mL of anhydrous dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol, 0.1 equivalents) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (4.33 g, 21 mmol, 2.1 equivalents) in 50 mL of anhydrous DCM.

-

Add the DCC solution dropwise to the stirred solution of malonic acid and 4-fluoroaniline at 0 °C over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

-

Workup and Purification:

-

Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

-

Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a white solid.

-

Expected Results and Characterization

-

Yield: 70-85%

-

Appearance: White to off-white solid

-

¹H NMR (400 MHz, CDCl₃): δ 8.0-7.5 (br s, 2H, NH), 7.5-7.4 (m, 4H, Ar-H), 7.1-7.0 (m, 4H, Ar-H), 3.5 (s, 2H, CH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 164.5 (C=O), 159.5 (d, J=243 Hz, C-F), 133.5 (s, Ar-C), 122.0 (d, J=8 Hz, Ar-C), 115.8 (d, J=23 Hz, Ar-C), 43.0 (CH₂).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₂F₂N₂O₂ [M+H]⁺: 291.09; found: 291.09.

dot graph TD { A[Start] --> B[Dissolve Malonic Acid and 4-Fluoroaniline in DCM]; B --> C[Add DMAP and Cool to 0°C]; C --> D[Add DCC solution dropwise]; D --> E[Stir at Room Temperature for 12-16h]; E --> F{Reaction Complete?}; F -- Yes --> G[Filter to remove DCU]; F -- No --> E; G --> H[Wash with HCl, NaHCO3, and Brine]; H --> I[Dry and Concentrate]; I --> J[Purify by Column Chromatography]; J --> K[Characterize Product]; K --> L[End]; }

Biological Evaluation: Targeting Tubulin Polymerization

Diarylamide derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[3] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy. The following protocol describes an in vitro assay to evaluate the effect of this compound on tubulin polymerization.

Principle of the Assay

This assay measures the polymerization of purified tubulin into microtubules by monitoring the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized tubulin.[2] An increase in fluorescence intensity over time indicates microtubule formation. Inhibitors of tubulin polymerization will suppress this increase in fluorescence.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Purified Tubulin (>99%) | Cytoskeleton, Inc. | |

| G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) | ||

| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | |

| Paclitaxel (Positive Control for Polymerization) | Sigma-Aldrich | |

| Nocodazole (Negative Control for Polymerization) | Sigma-Aldrich | |

| DMSO (Dimethyl Sulfoxide) | Anhydrous | Sigma-Aldrich |

| 96-well, black, clear-bottom microplate |

Experimental Protocol

-

Preparation of Reagents:

-

Reconstitute purified tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in DMSO to obtain a range of test concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM).

-

Prepare 10 mM stock solutions of paclitaxel and nocodazole in DMSO.

-

Prepare a 100 µM working solution of DAPI in G-PEM buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate (final volume of 50 µL):

-

Test Compound: 5 µL of test compound dilution + 45 µL of tubulin/DAPI mix (see step 3).

-

Positive Control: 5 µL of paclitaxel (e.g., 10 µM final concentration) + 45 µL of tubulin/DAPI mix.

-

Negative Control: 5 µL of nocodazole (e.g., 10 µM final concentration) + 45 µL of tubulin/DAPI mix.

-

Vehicle Control: 5 µL of DMSO + 45 µL of tubulin/DAPI mix.

-

Blank: 5 µL of DMSO + 45 µL of G-PEM buffer with DAPI (no tubulin).

-

-

Pre-warm the plate reader to 37°C.

-

-

Initiation of Polymerization and Data Acquisition:

-

Prepare the tubulin/DAPI mix by adding DAPI to the tubulin solution to a final concentration of 6.3 µM.

-

Add 45 µL of the tubulin/DAPI mix to the appropriate wells containing the test compounds and controls.

-

Immediately place the plate in the pre-warmed plate reader.

-

Measure the fluorescence intensity (Excitation: 345 nm, Emission: 446 nm) every minute for 60 minutes at 37°C.[2]

-

Data Analysis

-

Blank Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

-

Plotting the Data: Plot the fluorescence intensity versus time for each condition.

-

Determination of IC₅₀: Calculate the rate of polymerization (Vmax) for each concentration of the test compound. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

| Compound | Expected Effect on Tubulin Polymerization |

| This compound | Inhibition (Dose-dependent decrease in fluorescence) |

| Paclitaxel | Enhancement (Increased rate and extent of fluorescence) |

| Nocodazole | Strong Inhibition (Minimal increase in fluorescence) |

| Vehicle (DMSO) | Normal Polymerization (Sigmoidal increase in fluorescence) |

dot graph TD { A[Start] --> B[Prepare Reagents and Compound Dilutions]; B --> C[Set up Assay Plate with Controls and Test Compound]; C --> D[Prepare Tubulin/DAPI Mix]; D --> E[Add Tubulin/DAPI Mix to Wells]; E --> F[Incubate at 37°C and Measure Fluorescence over Time]; F --> G[Data Analysis]; G --> H[Plot Fluorescence vs. Time]; G --> I[Calculate Vmax and % Inhibition]; I --> J[Determine IC50]; J --> K[End]; }

Potential Mechanism of Action and Signaling Pathway

Inhibition of tubulin polymerization by compounds binding to the colchicine site on β-tubulin disrupts the formation of the mitotic spindle. This leads to an arrest of the cell cycle at the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.

dot graph TD { A[this compound] --> B[Binds to Colchicine Site on β-Tubulin]; B --> C[Inhibition of Tubulin Polymerization]; C --> D[Disruption of Microtubule Dynamics]; D --> E[Mitotic Spindle Malformation]; E --> F[Cell Cycle Arrest at G2/M Phase]; F --> G[Activation of Apoptotic Pathway]; G --> H[Cell Death]; }

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthesis is straightforward, and its biological activity can be readily assessed using established in vitro assays. The strategic incorporation of fluorine atoms is likely to confer favorable drug-like properties. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this versatile chemical scaffold in their drug discovery endeavors.

References

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

- Kode, N. R., Vanden Eynde, J. J., Mayence, A., Wang, G., & Huang, T. L. (2013). Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. Molecules, 18(9), 11250–11263.

- Lakshminarayana, N., Gilmore, J., & Harran, P. G. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(39), 3541–3544.

- Malaysian Journal of Analytical Sciences. (2018). SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. 22(5), 856 - 864.

- Moodie, E. D., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (117), 54722.

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

- Stanislav, O., & Viktor, K. (2000).

- Telvekar, V. N. (2016). Syntheses and Applications of Malonamide Derivatives – A Minireview. Journal of Chemical Sciences, 128(1), 3-10.

- Wan Mohd Tajuddin, W. N. B., et al. (2021). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 22(16), 8887.

- Gelin, M., et al. (2010). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Cell Biology, 95, 23-39.

Sources

High-throughput screening of "N,N'-bis(4-fluorophenyl)propanediamide" analogs

Topic: High-Throughput Screening of N,N'-bis(4-fluorophenyl)propanediamide Analogs for Novel Gamma-Secretase Modulators

Audience: Researchers, scientists, and drug development professionals in neurodegenerative disease and drug discovery.

Introduction: A New Chemical Scaffold for Alzheimer's Disease Therapeutics

Alzheimer's disease (AD) presents a staggering global health challenge, and the amyloid cascade hypothesis remains a cornerstone of therapeutic research.[1] This hypothesis posits that the accumulation of the amyloid-beta 42 (Aβ42) peptide in the brain is a primary event in AD pathogenesis. Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. While early efforts focused on potent inhibitors of γ-secretase, this approach often led to mechanism-based toxicities due to the enzyme's role in processing other critical substrates, most notably Notch.[2]

A more refined and promising strategy is the development of Gamma-Secretase Modulators (GSMs) .[1] Unlike inhibitors that block the enzyme's active site, GSMs allosterically modulate γ-secretase activity to shift APP processing away from the production of the highly amyloidogenic Aβ42 towards shorter, less aggregation-prone Aβ peptides (e.g., Aβ38).[2] This selective modulation preserves essential γ-secretase functions, offering a potentially safer therapeutic window.

The this compound core represents a versatile and synthetically accessible scaffold. While its direct biological activity is not extensively characterized, its structure—a central linker flanked by two substituted phenyl rings—is reminiscent of scaffolds found in other neurologically active agents. This application note details a comprehensive high-throughput screening (HTS) campaign designed to explore an analog library of this scaffold to identify novel, potent, and selective GSMs for the treatment of Alzheimer's disease.

The HTS Campaign: Logic and Workflow

The primary objective is to identify compounds that selectively reduce the secretion of Aβ42 from cells expressing human APP. The campaign is designed as a multi-stage funnel, beginning with a high-density primary screen to identify initial "hits," followed by a rigorous series of secondary and counter-assays to confirm activity, determine potency, and eliminate artifacts or cytotoxic compounds. This self-validating workflow ensures that resources are focused only on the most promising chemical matter.

Caption: High-throughput screening and hit validation workflow.

Primary HTS Assay: Cell-Based Detection of Aβ42 Modulation

The cornerstone of the campaign is a robust, sensitive, and scalable primary assay. A homogeneous time-resolved fluorescence (HTRF) assay is an ideal choice due to its high signal-to-background ratio, resistance to quenching from colored compounds, and no-wash format, which is highly amenable to automation.[3]

Principle of the Aβ42 HTRF Assay

This assay employs two antibodies specific to the Aβ42 peptide. The first antibody (e.g., a monoclonal antibody recognizing the N-terminus) is labeled with a donor fluorophore (Europium cryptate), and the second antibody (recognizing the C-terminus specific to Aβ42) is labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to the same Aβ42 peptide in the cell culture supernatant, the donor and acceptor are brought into close proximity. Excitation of the donor results in a non-radiative Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The intensity of this signal is directly proportional to the concentration of Aβ42.

Caption: Simplified APP processing pathways.

Detailed HTS Protocol

1. Materials and Reagents:

- Cell Line: HEK293 cells stably expressing human APP695 (e.g., from ATCC®).

- Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, 400 µg/mL G418.

- Assay Plates: 384-well, low-volume, white, solid-bottom plates (e.g., Corning #3570).

- Compound Plates: 384-well plates containing the this compound analog library, typically dissolved in 100% DMSO.

- HTRF Reagents: Aβ42 HTRF kit (e.g., from Cisbio), containing Eu-labeled donor antibody, d2-labeled acceptor antibody, and lysis buffer.

- Controls:

- Negative Control: DMSO (0.1% final concentration).

- Positive Control: A known reference GSM (e.g., E2012).

- Automation: Automated liquid handler (e.g., Echo acoustic dispenser, Fluent), automated plate incubator, and HTRF-compatible plate reader (e.g., PHERAstar).

2. Experimental Procedure:

- Cell Plating: Using an automated dispenser, seed 15 µL of the HEK293-APP cell suspension (at a density of ~1.5 x 10^5 cells/mL) into each well of the 384-well assay plates. This corresponds to approximately 2,250 cells per well.

- Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.

- Compound Addition:

- Using an acoustic liquid handler like the Labcyte Echo, transfer ~20 nL of compounds from the source plates to the assay plates. This "pinning" method minimizes DMSO concentration.

- The final screening concentration should be 10 µM.

- Ensure each plate contains columns dedicated to negative (DMSO) and positive controls.

- Treatment Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2. This period is critical for APP processing and Aβ42 secretion into the supernatant.

- Reagent Addition & Lysis:

- Prepare the HTRF detection reagents according to the manufacturer's protocol.

- Add 5 µL of the combined HTRF antibody/lysis buffer solution directly to each well. Lysis is necessary to release any intracellular Aβ42 and ensure complete antibody access.

- Final Incubation: Incubate the plates at room temperature for 4 hours, protected from light, to allow for antibody binding and signal development.

- Signal Detection: Read the plates on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

3. Data Analysis and Quality Control:

- Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

- Normalize the data for each plate: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control)).

- Assay Quality Metrics: For an assay to be considered robust and reliable, the following parameters must be met[4]:

- Signal-to-Background (S/B) Ratio: Mean(Ratio_Negative_Control) / Mean(Ratio_Positive_Control). An S/B ratio > 3 is generally acceptable.

- Z'-factor: A measure of statistical effect size that reflects both the dynamic range and data variation. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4]

- Hit Selection: Compounds demonstrating >50% inhibition of the Aβ42 signal are typically selected as primary hits for further investigation.

Hit Confirmation and Counter-Screening Cascade

A primary hit is not a validated lead. A rigorous follow-up cascade is essential to confirm activity and rule out non-specific effects.[5]

1. Dose-Response Analysis:

- Primary hits are re-tested in an 11-point, 1:3 serial dilution (e.g., from 30 µM to 0.5 nM) using the same primary assay protocol.

- This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

2. Orthogonal Assay Confirmation:

- To ensure the observed activity is not an artifact of the HTRF technology (e.g., compound interference with fluorescence), potent hits are tested using a different detection method.

- Protocol: An ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assay for Aβ42 is performed on the supernatant of cells treated with the hit compounds. A correlation between the IC50 values from the HTRF and orthogonal assays provides strong confidence in the compound's activity.

3. Cytotoxicity Counter-Screen:

- It is critical to distinguish true GSM activity from Aβ42 reduction due to cell death.

- Protocol: A cell viability assay (e.g., Promega CellTiter-Glo®) is run in parallel with the dose-response experiments. This assay measures ATP levels, a direct indicator of metabolic activity and cell health.

- Interpretation: Compounds are flagged as cytotoxic if their CC50 (half-maximal cytotoxic concentration) is less than 10-fold their Aβ42 IC50. Ideal candidates will show no cytotoxicity at the highest concentrations tested.

4. Selectivity Profiling:

- Aβ Isoform Analysis: To confirm a GSM mechanism, it is crucial to show that while Aβ42 is decreased, other Aβ species, particularly Aβ38, are increased. This can be achieved using specific ELISA or MSD assays for Aβ38 and Aβ40.

- Notch Selectivity: To de-risk for mechanism-based toxicity, hits must be profiled for their effect on Notch processing. This is typically done using a cell line expressing a Notch-dependent reporter gene (e.g., Luciferase). True GSMs should not inhibit Notch signaling.[2]

Data Summary for Prioritized Hits

The data from this cascade should be consolidated to allow for clear comparison and prioritization of hits for medicinal chemistry efforts.

| Compound ID | Primary Screen (% Inh @ 10µM) | Aβ42 HTRF IC50 (nM) | Aβ42 MSD IC50 (nM) | Aβ38 Fold Increase @ 1µM | CellTiter-Glo CC50 (µM) | Notch IC50 (µM) |

| HTS-00123 | 78.2 | 150 | 185 | 2.5-fold | > 30 | > 30 |

| HTS-00456 | 65.5 | 890 | 950 | 1.8-fold | > 30 | > 30 |

| HTS-00789 | 85.1 | 45 | 60 | 3.1-fold | 2.5 | 15 |

| Control | 95.0 | 25 | 30 | 3.5-fold | > 30 | > 30 |

In this example, HTS-00123 would be a high-priority hit due to its good potency, clean orthogonal confirmation, desired Aβ38 increase, and excellent safety window (>200x). HTS-00789 would be de-prioritized due to significant cytotoxicity.

Conclusion

This application note outlines a robust, industry-standard HTS campaign for the discovery of novel gamma-secretase modulators based on the this compound scaffold. By integrating a highly sensitive primary assay with a comprehensive cascade of confirmation and counter-assays, this workflow provides a self-validating system to identify and prioritize potent and selective hits. The causality-driven approach—from initial hypothesis to orthogonal validation and selectivity profiling—ensures the generation of high-quality chemical matter worthy of advancement into lead optimization programs for the development of next-generation Alzheimer's disease therapeutics.

References

- Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.

-

Knorr, M., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank. [Link]

-

Asati, V., et al. (2020). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

-

Kühhorn, J., et al. (2023). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules. [Link]

-

An, W. F., & Tolliday, N. (2010). High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. Molecules. [Link]

-

Vanover, K. E., et al. (2008). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Knorr, M., et al. (2024). Synthesis of N-P-Fluorothiosemicarbazone and of bis(N-P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis of N, N'-bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide). ResearchGate. [Link]

-

Söderberg, C., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. [Link]

-

den Brave, F., et al. (2024). An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. ChemBioChem. [Link]

-

Weber, L., et al. (2021). Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein processing. Alzheimer's & Dementia: Translational Research & Clinical Interventions. [Link]

-

Wang, L. F., et al. (2009). Development of a high-throughput assay for screening of gamma-secretase inhibitor with endogenous human, mouse or Drosophila gamma-secretase. Molecules. [Link]

Sources

- 1. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 2. scienceopen.com [scienceopen.com]

- 3. High-Throughput Screening - Enamine [enamine.net]

- 4. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High throughput screening (HTS). Biological screening. [chemdiv.com]

Troubleshooting & Optimization

Side product formation in propanediamide synthesis and mitigation strategies

Propanediamide Synthesis Technical Support Center

Welcome to the technical support center for propanediamide (malonamide) synthesis. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and mitigate common side product formation issues encountered during synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Overview: Common Routes

Propanediamide is a versatile building block, but its synthesis requires careful control to prevent impurities. The two most common laboratory and industrial synthetic routes are:

-

Ammonolysis of Malonic Esters: Typically, diethyl malonate is reacted with a source of ammonia (e.g., aqueous or alcoholic ammonia) under heat and pressure. This is a robust and common method.

-

Controlled Hydrolysis of Malononitrile: Malononitrile is hydrolyzed under carefully controlled acidic or basic conditions to yield propanediamide.[1] This route can be efficient but is sensitive to reaction conditions.

The following guide will address issues arising from these primary methods.

Q1: My yield is low and I've isolated a significant amount of an intermediate, 3-amino-3-oxopropanamide (the mono-amide). Why isn't the reaction going to completion?

This is the most common issue in the ammonolysis of dialkyl malonates. The formation of the mono-amide intermediate is kinetically faster than the formation of the final propanediamide.

Causality & Mechanism: The reaction proceeds in two sequential nucleophilic acyl substitution steps. After the first molecule of ammonia reacts with the diester to form the mono-amide, the electron-donating character of the newly formed amide group deactivates the second ester group. This makes the second carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by another ammonia molecule, slowing down the second step of the reaction.

Mitigation Strategies:

-

Increase Ammonia Concentration: Use a large excess of concentrated ammonia (e.g., 28-30% aqueous ammonia or a saturated solution of ammonia in an alcohol like methanol). This drives the reaction equilibrium toward the diamide product according to Le Châtelier's principle.

-

Elevate Temperature and Pressure: The reaction is often performed in a sealed pressure vessel or autoclave. Increasing the temperature (typically to 100-150°C) provides the necessary activation energy for the second, slower substitution. The sealed vessel maintains a high concentration of ammonia and prevents its loss from the reaction mixture.

-

Extended Reaction Time: Due to the slower second step, ensure the reaction is allowed to proceed for a sufficient duration (often 12-24 hours). Monitor the reaction progress by TLC or LC-MS if possible.

dot```dot graph Ammonolysis_Pathway { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Start [label="Diethyl Malonate", fillcolor="#F1F3F4"]; Monoamide [label="Intermediate:\n3-ethoxy-3-oxopropanamide\n(Mono-amide)", fillcolor="#FBBC05"]; Product [label="Propanediamide\n(Desired Product)", fillcolor="#34A853"];

// Edges with labels Start -> Monoamide [label="+ NH₃\n(Fast, k₁)", fontcolor="#4285F4"]; Monoamide -> Product [label="+ NH₃\n(Slow, k₂)\nRequires forcing conditions", fontcolor="#EA4335"];

// Graph attributes graph [label="Ammonolysis Reaction Pathway", labelloc=t, fontname="Helvetica"]; }

Caption: A workflow for troubleshooting propanediamide purification.

Experimental Protocols

Protocol 1: Synthesis of Propanediamide from Diethyl Malonate

This protocol is a representative method and should be adapted and optimized based on available laboratory equipment and safety protocols.

Materials:

-

Diethyl malonate (1.0 eq)

-

Concentrated Aqueous Ammonia (28-30%, ~20 eq)

-

Ethanol (optional, as co-solvent)

-

High-pressure steel autoclave with stirring mechanism

Procedure:

-

Charge the steel autoclave with diethyl malonate (e.g., 16.0 g, 0.1 mol).

-

Add concentrated aqueous ammonia (e.g., 120 mL, ~2.0 mol). Caution: Work in a well-ventilated fume hood. Ammonia is corrosive and has a pungent odor.

-

(Optional) Add ethanol (e.g., 50 mL) to aid in homogenization if needed.

-

Seal the autoclave according to the manufacturer's instructions. Ensure all fittings are secure.

-

Place the autoclave in a heating mantle or oil bath and begin stirring.

-

Heat the reaction mixture to 120°C. The internal pressure will rise; monitor according to the vessel's specifications.

-

Maintain the temperature and stirring for 18 hours.

-

After 18 hours, turn off the heat and allow the vessel to cool completely to room temperature (overnight is recommended). DO NOT attempt to open the vessel while it is hot or under pressure.

-

Once at room temperature, carefully vent any residual pressure in a fume hood and then open the autoclave.

-

Transfer the resulting solution (which may contain a white precipitate) to a round-bottom flask.

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ammonia, water, and ethanol. This will typically result in a white solid or slurry.

-

Proceed with purification (see Protocol 2).

Protocol 2: Purification of Propanediamide by Recrystallization

Materials:

-

Crude Propanediamide

-

Deionized Water

-

Ethanol (95% or absolute)

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, Büchner funnel)

Procedure:

-

Transfer the crude propanediamide solid to an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water to the flask—just enough to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

Once fully dissolved, remove the flask from the heat.

-

Slowly add cold 95% ethanol to the hot aqueous solution while swirling. Continue adding ethanol until the solution becomes cloudy, indicating the onset of precipitation.

-

Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystallization.

-

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified propanediamide crystals in a vacuum oven at 50-60°C to a constant weight.

-

Characterize the final product by melting point (lit. mp 170°C) and NMR to confirm purity.

References

-

ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Available at: [Link]

-

ResearchGate. (n.d.). One-pot synthesis of malonamide derivatives. Available at: [Link]

-

Wikipedia. (2023). Self-condensation. Available at: [Link]

-

Reddit. (2020). Looking for some advice for purification of diamide. Available at: [Link]

- Google Patents. (n.d.). Preparation method of diethyl malonate.

- Google Patents. (n.d.). Malononitrile synthesis method.

-

ResearchGate. (2018). Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase. Available at: [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]

-

National Institutes of Health. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Available at: [Link]

-

European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1975). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Available at: [Link]

-

YouTube. (2023). ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. Available at: [Link]

-

National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. Available at: [Link]

-

Chemistry LibreTexts. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

-

QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. Available at: [Link]

-

Organic Syntheses. (n.d.). Malononitrile. Available at: [Link]

-

Sci-Hub. (1988). Synthesis and hydrolysis reactions of 3,5-diamino-1,2,6-thiadiazine 1,1-dioxides. Available at: [Link]

-

ResearchGate. (n.d.). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Available at: [Link]

-

ResearchGate. (2013). Troubleshooting protein purification?. Available at: [Link]

-

National Institutes of Health. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. Available at: [Link]

-

Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Available at: [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

-

QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. Available at: [Link]

-

ZAGENO. (2020). Plasmid Purification Troubleshooting. Available at: [Link]

-

National Institutes of Health. (n.d.). Malonamide. Available at: [Link]

-

Journal of Beijing University of Chemical Technology. (2011). The mechanism of thermal decomposition of azodicarbonamide and the influence of zinc oxide. Available at: [Link]

-

Journal of the Chemical Society. (1956). The thermal decomposition of oxamide. Available at: [Link]

Sources

"N,N'-bis(4-fluorophenyl)propanediamide" stability issues in DMSO solution

Technical Support Center: N,N'-bis(4-fluorophenyl)propanediamide

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in dimethyl sulfoxide (DMSO) solutions. As Senior Application Scientists, we provide in-depth technical guidance rooted in chemical principles and field-proven practices.

Frequently Asked Questions (FAQs)

Q1: I observed a decrease in the concentration of my this compound stock solution in DMSO over time. What could be the cause?

A significant decrease in the concentration of your compound suggests potential degradation. While this compound is a stable compound, long-term storage in DMSO can present challenges. The most probable cause is hydrolysis of the amide bonds. Although DMSO is an aprotic solvent, it is highly hygroscopic and readily absorbs moisture from the atmosphere. This residual water can lead to slow hydrolysis of the propanediamide, especially if the solution is subjected to multiple freeze-thaw cycles or stored at room temperature for extended periods.[1]

Another possibility, though less common under standard storage conditions, is the reaction of the compound with degradation products of DMSO itself. DMSO can decompose, particularly in the presence of acidic or basic impurities, to form reactive species.

Q2: I see extra peaks in my LC-MS/HPLC analysis of an aged this compound DMSO solution. What are these?

The appearance of new peaks is a strong indicator of degradation. Based on the structure of this compound, the most likely degradation products would result from the hydrolysis of one or both amide bonds. This would lead to the formation of 4-fluoroaniline and malonic acid or its mono- and di-amides.

To confirm the identity of these peaks, a forced degradation study is recommended. By intentionally exposing the compound to stress conditions (e.g., acid, base, heat), you can generate the potential degradation products and compare their chromatographic and mass spectrometric signatures to the unknown peaks in your aged solution.

Q3: What is the recommended way to prepare and store this compound stock solutions in DMSO to ensure stability?

To maximize the stability of your this compound DMSO stock solutions, we recommend the following best practices:

-

Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO to minimize water content and other potential contaminants.

-

Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments.

-

Aliquot and Store Frozen: If long-term storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, preferably, at -80°C.

-

Inert Atmosphere: For maximum protection, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials. This will help to prevent the ingress of atmospheric moisture and oxygen.

| Storage Condition | Recommendation | Rationale |

| Solvent | High-purity, anhydrous DMSO | Minimizes water content, reducing the risk of hydrolysis. |

| Temperature | -20°C or -80°C | Low temperatures significantly slow down chemical degradation rates. |

| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles which can introduce moisture. |

| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents absorption of atmospheric moisture and oxidation. |

Q4: Can the fluorine atoms on the phenyl rings affect the stability of the amide bonds?

The electron-withdrawing nature of the fluorine atoms can have a modest influence on the reactivity of the amide bond. While fluorine is a strong electron-withdrawing group by induction, it is a weak donating group by resonance. In the case of this compound, the fluorine atoms are para to the amide linkage. This substitution can slightly increase the electrophilicity of the carbonyl carbon, potentially making the amide bond more susceptible to nucleophilic attack, such as hydrolysis. However, in a dry aprotic solvent like DMSO, this effect is expected to be minimal. A study on the enol/amide tautomerism of similar compounds showed that in DMSO, the amide form is exclusively favored, suggesting that tautomerization is not a significant stability concern.[2]

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays using this compound.

-

Potential Cause: Degradation of the compound leading to a lower effective concentration and the presence of potentially active or interfering degradation products.

-

Troubleshooting Workflow:

Sources

Scaling up the synthesis of "N,N'-bis(4-fluorophenyl)propanediamide" challenges

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of N,N'-bis(4-fluorophenyl)propanediamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to pilot scale. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction with confidence.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each question is based on common issues reported by researchers in the field.

Q1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

Low yield is a frequent challenge, often stemming from several factors. Systematically identifying the root cause is critical. The most common culprits are incomplete conversion, competing side reactions, or losses during work-up and purification.

Causality and Mitigation Strategies:

-

Incomplete Conversion: The reaction may not be reaching completion.

-

Reasoning: The reactivity of 4-fluoroaniline is moderate. The direct condensation with malonic acid often requires elevated temperatures to drive off water, but this can also lead to degradation.[1][2] Amide coupling reagents may be deactivated by moisture or be sterically hindered.

-

Solution:

-

If using a coupling reagent: Ensure all reagents and solvents are anhydrous. Reagents like EDC and HBTU are moisture-sensitive.[3][4] Consider increasing the equivalents of the coupling reagent and the amine slightly (e.g., 1.1-1.2 equivalents of amine per carboxylic acid group).

-

If using the acid chloride route: Ensure the complete conversion of malonic acid to malonyl chloride before adding the aniline. Residual acid will not react under these conditions.

-

Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Extending the reaction time or moderately increasing the temperature may be necessary, but watch for the formation of degradation byproducts.

-

-

-

Side Reaction: Mono-Amide Formation: The formation of N-(4-fluorophenyl)-3-oxopropanamide is a common byproduct, leaving unreacted 4-fluoroaniline.

-

Reasoning: This occurs when the second amidation step is significantly slower than the first, often due to stoichiometry issues, poor mixing on a larger scale, or precipitation of the mono-amide intermediate.

-

Solution: Ensure a precise 2:1 molar ratio of 4-fluoroaniline to the malonic acid source. Slow, controlled addition of the coupling agent or malonyl chloride to the mixture of malonic acid and aniline can help maintain a homogenous reaction environment and favor the formation of the bis-amide.

-

-

Side Reaction: Decarboxylation of Malonic Acid:

-

Reasoning: Malonic acid can decarboxylate to acetic acid at temperatures above 80-90 °C.[5] If you are attempting a direct thermal condensation at high temperatures, a significant portion of your starting material may be lost.

-

Solution: Avoid prolonged heating of malonic acid above 80 °C. If a thermal route is necessary, use a high-boiling, inert solvent and equipment that efficiently removes water (e.g., a Dean-Stark apparatus) to keep the reaction temperature as low as possible. The preferred approach is to use a coupling reagent at or below room temperature to circumvent this issue entirely.

-

-

Purification Losses: The product may be lost during the work-up or recrystallization.

-

Reasoning: this compound has moderate solubility in many common organic solvents. During aqueous work-up, emulsions can form. During recrystallization, using an overly effective solvent will result in significant loss of product in the mother liquor.

-